2,3-Bis(isopropylthio)quinolin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118210-51-8 |
|---|---|
Molecular Formula |
C15H20N2S2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2,3-bis(propan-2-ylsulfanyl)quinolin-7-amine |
InChI |
InChI=1S/C15H20N2S2/c1-9(2)18-14-7-11-5-6-12(16)8-13(11)17-15(14)19-10(3)4/h5-10H,16H2,1-4H3 |
InChI Key |
WPIHYVFNAOGILO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(N=C2C=C(C=CC2=C1)N)SC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Bis Isopropylthio Quinolin 7 Amine and Analogues
General Synthetic Strategies for Quinoline (B57606) Scaffold Construction
The construction of the quinoline ring system can be broadly categorized into classical name reactions, which form the historical foundation of quinoline chemistry, and modern catalytic methods that offer improved efficiency, selectivity, and substrate scope.
Overview of Classical Quinoline Synthesis Name Reactions
Several classical methods for quinoline synthesis have been established since the late 19th century, many of which are still in use today. These reactions typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. iipseries.orgnih.gov
Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com The reaction proceeds by the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and subsequent oxidation to form the quinoline ring. iipseries.org
Combes Synthesis: The Combes reaction utilizes the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.org The initial step is the formation of a β-amino enone intermediate (a Schiff base), which then undergoes cyclization under acidic conditions to yield a 2,4-disubstituted quinoline. iipseries.orgpharmaguideline.com
Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. nih.govpharmaguideline.com The reaction can be catalyzed by either acids or bases and is a straightforward approach to producing poly-substituted quinolines. nih.gov
Doebner–von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol. iipseries.orgnih.gov It typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions, leading to the formation of substituted quinolines. iipseries.org
| Name Reaction | Key Reactants | General Product | Catalyst/Conditions |
|---|---|---|---|
| Skraup | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Strong Acid (e.g., H₂SO₄) |
| Combes | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Acid (e.g., H₂SO₄) |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Poly-substituted Quinolines | Acid or Base |
| Doebner–von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | Acid (e.g., HCl) |
Modern Approaches: Oxidative Annulation, Cycloaddition Reactions, and Transition Metal-Catalyzed Syntheses
Modern synthetic chemistry has introduced more sophisticated and efficient methods for quinoline synthesis. These approaches often rely on catalytic processes to achieve high levels of selectivity and functional group tolerance.
Oxidative Annulation: These strategies involve the formation of the quinoline ring through C-H bond activation and subsequent cyclization. Recent advancements have focused on transition-metal-catalyzed, transition-metal-free, and photo-induced oxidative cyclization methods, highlighting the synergistic roles of catalysts and oxidants.
Cycloaddition Reactions: Formal [3+2+1], [4+2], and [3+3] cycloaddition strategies have been developed for quinoline synthesis. For instance, an iodine-mediated [4+2] cycloaddition can be used to synthesize 2-acyl quinolines from aryl ketones and aromatic amines.
Transition Metal-Catalyzed Syntheses: Catalysis by transition metals such as palladium, rhodium, cobalt, and copper has become a dominant strategy for constructing complex quinoline derivatives. nih.gov These methods often proceed via C-H activation pathways, allowing for the direct coupling of simple and readily available starting materials under milder conditions than classical methods.
Application of Nanocatalysts in Quinoline Derivative Synthesis
In the pursuit of greener and more efficient chemical processes, nanocatalysts have emerged as a powerful tool in organic synthesis. Due to their high surface-area-to-volume ratio and unique electronic properties, nanocatalysts offer enhanced reactivity, better selectivity, and improved stability. Various nanocatalysts, including those based on copper, iron, and other metals, have been successfully employed in reactions like the Friedländer synthesis to produce quinoline derivatives in high yields under environmentally benign conditions, such as using ethanol (B145695) as a solvent.
Targeted Synthetic Strategies for 2,3-Bis(isopropylthio)quinoline Derivatives
The synthesis of the specific 2,3-bis(isopropylthio)quinoline scaffold requires a targeted approach capable of introducing two adjacent thioether substituents onto the pyridine (B92270) ring of the quinoline system.
Cyclization Reactions utilizing Tris(isopropylthio)cyclopropenylium Perchlorate for 2,3-Bis(isopropylthio)quinoline Scaffold Formation
A novel and direct method for the synthesis of 2,3-bis(alkylthio)quinoline derivatives involves the reaction of a tris(alkylthio)cyclopropenium salt with substituted anilines. oup.com Specifically, tris(isopropylthio)cyclopropenylium perchlorate serves as a three-carbon building block that reacts with meta-substituted anilines to form the desired quinoline core under relatively mild conditions. oup.com
The proposed mechanism for this transformation begins with the formation of an ammonium salt, which undergoes a ring-opening process. oup.com This is followed by an intramolecular electrophilic aromatic substitution, where the newly formed chain attacks the aniline ring. The cyclization can occur at either the C-2 or C-6 position of the aniline ring relative to the amino group. Subsequent elimination of a thiol molecule leads to the formation of the aromatic quinoline ring, resulting in a mixture of 5- and 7-substituted 2,3-bis(isopropylthio)quinolines. oup.com
Reaction Pathways with Aromatic Amines (e.g., Aniline, m-Aminophenol) to form Thioether-Substituted Quinolines
The reaction of tris(isopropylthio)cyclopropenylium perchlorate with various m-substituted anilines has been shown to produce 7- and 5-substituted 2,3-bis(isopropylthio)quinolines in good yields. The reaction is typically carried out in N,N-dimethylformamide (DMF) at 85 °C. oup.com
For instance, the reaction with m-aminophenol (X=OH) would yield a mixture of 2,3-bis(isopropylthio)quinolin-7-ol and 2,3-bis(isopropylthio)quinolin-5-ol. Similarly, reacting the cyclopropenium salt with m-phenylenediamine (X=NH₂) produces 2,3-bis(isopropylthio)quinoline-5,7-diamine, which would be a direct precursor to the target compound, 2,3-Bis(isopropylthio)quinolin-7-amine. oup.com The specific outcomes and yields demonstrate the utility of this method for accessing functionally diverse quinolines with the desired thioether substitution pattern. oup.com
| m-Substituted Aniline (Reactant) | Reaction Time (h) | 7-Substituted Product | Yield (%) | 5-Substituted Product | Yield (%) |
|---|---|---|---|---|---|
| m-Anisidine | 50 | 2,3-Bis(isopropylthio)-7-methoxyquinoline | 45 | 2,3-Bis(isopropylthio)-5-methoxyquinoline | 43 |
| m-Phenylenediamine | 5 | This compound | 46 | 2,3-Bis(isopropylthio)quinolin-5-amine | 44 |
| m-Toluidine | 100 | 2,3-Bis(isopropylthio)-7-methylquinoline | 42 | 2,3-Bis(isopropylthio)-5-methylquinoline | 40 |
| m-Chloroaniline | 100 | 7-Chloro-2,3-bis(isopropylthio)quinoline | 40 | 5-Chloro-2,3-bis(isopropylthio)quinoline | 38 |
Mechanistic Insights into Iminium Salt Intermediates and Intramolecular Cyclization
The formation of the quinoline ring often proceeds through intramolecular cyclization reactions, where iminium salt intermediates play a crucial role. In classic quinoline syntheses like the Doebner-von Miller and Skraup reactions, the in situ generation of an α,β-unsaturated carbonyl compound reacts with an aniline derivative. The initial step typically involves the formation of an iminium ion through the condensation of the aniline with a carbonyl compound. This is followed by a Michael addition of another aniline molecule or a cyclization precursor.
The key intramolecular cyclization step leading to the dihydropyridine intermediate is facilitated by the electrophilic nature of the iminium salt carbon, which is susceptible to nucleophilic attack by the electron-rich aromatic ring of the aniline moiety. Subsequent oxidation or aromatization then furnishes the quinoline core. The regioselectivity of this cyclization is governed by the substitution pattern on the aniline precursor.
Modern synthetic approaches have further utilized the reactivity of iminium intermediates. For instance, cascade reactions involving the formation of ketenimines followed by 6π-electron ring closure provide a pathway to 2,3-disubstituted quinolines researchgate.net. While not specifically detailing the synthesis of 2,3-bis(isopropylthio) derivatives, these mechanistic principles are fundamental to designing a synthetic route. The formation of an iminium salt from a suitably substituted aniline and a carbonyl precursor, followed by an intramolecular cyclization, is a plausible pathway for constructing the quinoline backbone of the target molecule nih.gov.
Approaches for Regioselective Introduction of the 7-Amino Group onto the Quinoline Scaffold
The introduction of an amino group at the C7 position of the quinoline ring is a critical step in the synthesis of this compound. This can be achieved through two primary strategies: post-synthetic functionalization of a pre-formed quinoline ring or by employing a modular synthesis that utilizes a 7-amino-substituted precursor.
Post-synthetic functionalization involves the introduction of the 7-amino group onto a quinoline scaffold that already possesses the desired 2,3-bis(isopropylthio) substitution pattern or a precursor thereof. One of the most common methods for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. Therefore, a viable strategy involves the nitration of a 2,3-bis(isopropylthio)quinoline. The regioselectivity of nitration on the quinoline ring is influenced by the existing substituents and reaction conditions. Following nitration, the resulting 7-nitroquinoline derivative can be selectively reduced to the 7-aminoquinoline (B1265446).
Another powerful technique for post-synthetic functionalization is through transition metal-catalyzed C-H activation. Recent advancements have enabled the direct and regioselective functionalization of quinolines at various positions, including the electronically and sterically less favored C7 position. For example, a copper-catalyzed formal C-H arylation and alkenylation of quinolines at the C7 position has been reported, showcasing the feasibility of targeting this specific location nih.gov. While direct amination at C7 via C-H activation is still a developing area, these methodologies highlight the potential for future applications in the synthesis of 7-aminoquinolines.
The table below summarizes some post-synthetic strategies for introducing substituents at the C7 position of the quinoline ring, which could be adapted for the synthesis of the target compound.
| Strategy | Reagents and Conditions | Potential for 7-Amino Group Introduction |
| Nitration followed by Reduction | HNO₃/H₂SO₄ for nitration; Fe/HCl or H₂/Pd-C for reduction | A well-established method for introducing an amino group onto aromatic rings. |
| C-H Functionalization | Cu-catalysis with specific directing groups | Emerging strategy with high regioselectivity, potentially adaptable for amination. nih.gov |
| Nucleophilic Aromatic Substitution (SNAE) | Requires a leaving group at C7 (e.g., halogen) and a nitrogen nucleophile | A common method for introducing amino functionalities. |
A modular synthetic approach involves the use of a pre-functionalized starting material, in this case, a meta-amino-substituted aniline derivative, which will ultimately become the 7-amino group of the quinoline ring. The classic Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a prime example of a modular synthesis.
To synthesize this compound via this route, one would ideally start with a 2-amino-4-aminobenzaldehyde or a related precursor. However, the challenge lies in the subsequent introduction of the two isopropylthio groups at the C2 and C3 positions. A more plausible modular approach would involve the reaction of a 3-aminoaniline derivative with a precursor that already contains the dithioether functionality. For example, a Pummerer reaction-enabled modular synthesis of quinoline-3-carboxylates and 3-arylquinolines from amino acids and anilines has been reported, demonstrating the construction of the quinoline core from pre-functionalized components nih.gov.
A catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines has been achieved through the reaction of m-phenylenediamine with unsymmetric 1,3-diketones nih.gov. This method highlights a highly selective and efficient condensation to form the 7-aminoquinoline scaffold nih.gov. While this specific example leads to a different substitution pattern, the principle of using a disubstituted aniline precursor in a cyclization reaction is directly applicable to the synthesis of the target molecule.
Derivatization and Further Functionalization of the this compound Core
The this compound core possesses multiple reactive sites that allow for further chemical modifications, enabling the synthesis of a diverse library of analogues for various applications. The primary sites for derivatization are the C7-amino group and the isopropylthio groups at the C2 and C3 positions.
Chemical Transformations at the C7-Amino Position
The primary aromatic amine at the C7 position is a versatile functional group that can undergo a wide range of chemical transformations. These modifications can be used to modulate the physicochemical properties and biological activities of the parent compound.
Common derivatization reactions of the C7-amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used to introduce a variety of substituents and can also serve as a protecting group strategy.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: Nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.
Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of functional groups, including halogens, cyano, and hydroxyl groups.
Coupling Reactions: The amino group can participate in the formation of ureas, thioureas, and carbamates through reactions with isocyanates, isothiocyanates, and chloroformates, respectively.
The table below provides examples of derivatization reactions that can be performed on the C7-amino group of a quinoline scaffold.
| Reaction Type | Reagents | Product Functional Group |
| Acylation | Acetyl chloride, Triethylamine | Amide |
| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | Sulfonamide |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary Amine |
| Urea Formation | Phenyl isocyanate | Urea |
| Thiourea Formation | Phenyl isothiocyanate | Thiourea |
Modifications of the C2 and C3 Isopropylthio Groups
The isopropylthio groups at the C2 and C3 positions also offer opportunities for further functionalization. The sulfur atoms are nucleophilic and can be targeted for specific chemical transformations.
Oxidation: The thioether groups can be oxidized to the corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This modification significantly alters the electronic properties and hydrogen bonding capabilities of the molecule.
S-Dealkylation and Substitution: Although more challenging, cleavage of the sulfur-carbon bond could potentially allow for the introduction of different alkyl or arylthio groups. This might be achieved under harsh conditions or through specific catalytic methods.
The reactivity of thioethers on heterocyclic rings is an area of active research, and the specific conditions required for these transformations on the 2,3-bis(isopropylthio)quinoline core would need to be determined experimentally. The synthesis of thiopyrano[2,3-b]quinoline derivatives often involves the reaction of a 2-mercaptoquinoline precursor, indicating that the sulfur atom at the C2 position is a reactive handle for further cyclization and derivatization reactions nih.gov.
Selective Reactions at Other Positions of the Quinoline Ring
The functionalization of the quinoline core at positions other than those bearing the initial substituents is a critical aspect of scaffold diversification for developing new analogues. In the case of this compound, the primary sites for further selective reactions are the C4, C5, C6, and C8 positions of the quinoline ring. The reactivity of these positions is governed by the electronic properties of the quinoline nucleus itself and the powerful directing effects of the existing substituents, particularly the 7-amino group.
Generally, electrophilic aromatic substitution (SEAr) on the quinoline ring occurs preferentially on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring. quimicaorganica.org The pyridine ring is deactivated by the electronegative nitrogen atom, making the benzenoid ring the typical site for reactions such as nitration, halogenation, and sulfonation. In unsubstituted quinoline, electrophilic attack favors the C5 and C8 positions due to the formation of the most stable cationic intermediates (Wheland intermediates). quimicaorganica.org
For this compound, the 7-amino group is a potent activating group and exerts a dominant influence on the regioselectivity of subsequent electrophilic substitutions. As a strong ortho-, para-director, the amino group significantly enhances the nucleophilicity of the C5 (para), C6 (ortho), and C8 (ortho) positions. The two isopropylthio groups at C2 and C3 are also ortho-, para-directing but their influence on the carbocyclic ring is less pronounced compared to the directly attached amino group.
Consequently, electrophilic attack is strongly directed to the C6 and C8 positions.
Substitution at C8: This position is activated by both the inherent reactivity of the quinoline C8 position and the ortho-directing effect of the 7-amino group. The resulting intermediate is stabilized by resonance involving the lone pair of the amino group.
Substitution at C6: This position is also strongly activated by the ortho-directing 7-amino group, with significant resonance stabilization of the reaction intermediate.
Substitution at C5: The para-position to the amino group is also activated. This position is inherently reactive in quinolines, making it a potential site for substitution.
Given these directing effects, reactions such as halogenation or nitration would be expected to yield primarily C6 and/or C8 substituted products, with the possibility of C5 substitution. The precise product distribution would depend on the specific electrophile and reaction conditions, including steric factors.
Modern synthetic methods, such as transition metal-catalyzed C-H bond functionalization, offer alternative pathways for selective reactions. For instance, palladium-catalyzed C-H activation has been used for the direct arylation at the C8 position of 7-aminoquinoline derivatives. nih.gov This highlights the accessibility of the C8 position for functionalization, even in the presence of a directing group at C7. Similarly, metal-free protocols have been developed for the regioselective C5-halogenation of 8-substituted quinolines, demonstrating the synthetic utility of targeting specific C-H bonds on the quinoline scaffold. rsc.orgresearchgate.net
The table below summarizes the predicted outcomes for selective electrophilic substitution reactions on the this compound ring system based on established chemical principles.
| Reaction Type | Reagents | Predicted Position of Reaction | Predicted Product Name |
|---|---|---|---|
| Bromination | Br2, Acetic Acid | C6 and/or C8 | 6-Bromo-2,3-bis(isopropylthio)quinolin-7-amine and/or 8-Bromo-2,3-bis(isopropylthio)quinolin-7-amine |
| Nitration | HNO3, H2SO4 | C6 and/or C8 | 6-Nitro-2,3-bis(isopropylthio)quinolin-7-amine and/or 8-Nitro-2,3-bis(isopropylthio)quinolin-7-amine |
| Chlorination | N-Chlorosuccinimide (NCS) | C6 and/or C8 | 6-Chloro-2,3-bis(isopropylthio)quinolin-7-amine and/or 8-Chloro-2,3-bis(isopropylthio)quinolin-7-amine |
| Iodination | N-Iodosuccinimide (NIS) | C6 and/or C8 | 6-Iodo-2,3-bis(isopropylthio)quinolin-7-amine and/or 8-Iodo-2,3-bis(isopropylthio)quinolin-7-amine |
| C-H Arylation (Predicted) | Aryl Halide, Pd Catalyst (e.g., Pd(OAc)2), Ligand, Base | C8 | 8-Aryl-2,3-bis(isopropylthio)quinolin-7-amine |
In Vitro Investigation of Biological Activities
Broad-Spectrum In Vitro Biological Activities of Quinoline (B57606) Derivatives
Quinoline and its analogues have been extensively studied and have demonstrated a remarkable range of pharmacological effects in laboratory settings. These activities include antimicrobial, anticancer, antimalarial, and antiviral properties, making the quinoline nucleus a privileged scaffold in drug discovery. researchgate.netnih.govnih.gov
In Vitro Antimicrobial Efficacy (Antibacterial, Antifungal)
Quinoline derivatives have shown significant promise as antimicrobial agents. Studies have demonstrated that the introduction of sulfur-containing substituents can markedly enhance their antibacterial and antifungal activity. For instance, certain sulfur derivatives of quinolinium salts have exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.5–1 μg/mL, comparable to the antibiotic ciprofloxacin. nih.gov Specifically, derivatives with benzylthio and benzoylthio groups at the 3-position of the quinoline ring were found to be highly active. nih.gov
The antimicrobial effects of quinoline derivatives are not limited to bacteria. Some compounds have also shown interesting antifungal properties. For example, certain quinoline-based hydroxyimidazolium hybrids have demonstrated notable activity against Cryptococcus neoformans. nih.gov The structural modifications, such as the introduction of thioalkyl substituents, have been shown to significantly increase both antibacterial and antifungal efficacy compared to their aminoquinoline counterparts. nih.gov Furthermore, some newly synthesized quinoline derivatives have displayed excellent MIC values (ranging from 3.12 to 50 µg/mL) against a panel of bacteria, including Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli, as well as potent activity against fungal strains like A. flavus, A. niger, F. oxysporum, and C. albicans.
A series of 5-aminoquinoline (B19350) and 3-aminophenol (B1664112) derivatives were synthesized and tested for their in vitro antimicrobial activity, with some compounds showing good efficacy against the tested microbial strains. researchgate.net Additionally, the weak antimicrobial activity of a 9-thioxo-pyrroloquinoline substrate was significantly enhanced in its amine complexes and by the presence of a 6-fluoro atom in the quinoline moiety. ajol.info
In Vitro Anticancer and Cytotoxic Activity against Cancer Cell Lines (e.g., MCF-7, HCT-116, Hep-G2)
The anticancer potential of quinoline derivatives is a major area of research. Numerous studies have reported the cytotoxic effects of these compounds against various human cancer cell lines. For example, novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives have demonstrated significant inhibitory activity against A549 (lung cancer) and HT29 (colon cancer) cell lines, with IC50 values in the low micromolar range, surpassing the efficacy of the standard drug cisplatin (B142131) in some cases. rsc.org
Furthermore, 2,3-diarylquinoline derivatives have been synthesized and evaluated for their antiproliferative activities against a panel of cancer cell lines, including Hep G2 (liver cancer), Hep 3B (liver cancer), A549 (lung cancer), H1299 (lung cancer), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer). rsc.org One of the most active compounds, 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline, showed potent activity against Hep 3B, H1299, and MDA-MB-231 cell lines with GI50 values of 0.71, 1.46, and 0.72 μM, respectively, which was more active than tamoxifen. rsc.org
Other studies have highlighted the anticancer properties of quinoline-based compounds like clioquinol (B1669181) and nitroxoline, which have been shown to inhibit cell survival in cholangiocarcinoma cells in a dose- and time-dependent manner. dovepress.com A novel quinoline derivative, 91b1, has also been reported to have a significant anticancer effect, which is thought to work by downregulating the gene Lumican. mdpi.com Additionally, quinoline–chalcone hybrids have been investigated as potential anticancer agents, with some derivatives showing potent activity against various cancer cell lines. nih.gov
In Vitro Antimalarial Potential
The quinoline core is famously present in some of the oldest and most well-known antimalarial drugs, such as quinine (B1679958) and chloroquine. Research continues to explore new quinoline-based compounds to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum.
Several 4-aminoquinoline (B48711) derivatives have been synthesized and shown to retain activity against chloroquine-resistant isolates of P. falciparum. nih.gov Hybrid compounds containing both quinoline and sulfonamide moieties have displayed good schizonticidal activity in vitro, with some compounds exhibiting IC50 values lower than that of chloroquine. nih.gov The majority of newly synthesized 7-chloroquinoline-tethered sulfonamides and their nih.govnih.govfuture-science.com-triazole hybrids demonstrated significant antimalarial activity against Plasmodium falciparum (3D7 strain) with IC50 values in the range of 1.49–13.49 μM. future-science.com
The structural features of these molecules play a crucial role in their activity. For instance, the presence of an electron-withdrawing group, such as chlorine at the 7-position of the quinoline ring, is often considered essential for antimalarial potency. future-science.comnih.gov
In Vitro Antiviral Activity (e.g., SARS-CoV-2 Protease Inhibition)
The broad biological activity of quinoline derivatives also extends to antiviral applications. nih.gov Various quinoline-based compounds have been investigated for their ability to inhibit the replication of different viruses. For example, myricetin (B1677590) derivatives containing a thioether quinoline moiety have been shown to exhibit remarkable anti-tobacco mosaic virus (TMV) activity. nih.gov One particular compound from this series demonstrated a strong binding capability to the TMV coat protein. nih.govresearchgate.net
In the context of more recent viral threats, quinoline derivatives have been explored as potential inhibitors of SARS-CoV-2. Some studies have focused on their ability to target viral proteases, which are essential for viral replication. researchgate.net While specific data on SARS-CoV-2 protease inhibition by a wide range of thioether/aminoquinolines is still emerging, the general antiviral potential of the quinoline scaffold makes it a promising area for further investigation. nih.gov Novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines have been synthesized and evaluated for their antiviral activities against influenza A, with some compounds exhibiting moderate activity. mdpi.com
Assessment of 2,3-Bis(isopropylthio)quinolin-7-amine and Related Thioether/Aminoquinolines in In Vitro Models
Evaluation in Specific Cellular and Pathogen Models
In the absence of direct experimental data for this compound, we can infer its potential activities by examining structurally related thioether and amino-substituted quinolines.
The presence of thioether moieties in quinoline derivatives has been associated with enhanced antimicrobial activity. nih.gov The introduction of sulfur substituents can significantly increase the efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Therefore, it is plausible that this compound could exhibit antibacterial and antifungal properties.
The amino group at the 7-position is a common feature in many biologically active quinolines, particularly those with antimalarial properties. The 7-chloro-4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs. While the subject compound has an amino group at the 7-position, the absence of a chlorine atom might influence its antimalarial potency. However, some 7-aminoquinoline (B1265446) derivatives have shown activity, suggesting that this substitution pattern warrants investigation. future-science.comnih.gov
In the context of anticancer activity, the diverse functionalities on the quinoline ring can lead to various mechanisms of action, including inhibition of kinases and interaction with DNA. The combination of thioether and amino groups in this compound presents a unique chemical entity whose cytotoxic potential against cancer cell lines like MCF-7, HCT-116, and Hep-G2 would be of significant interest for future studies.
The antiviral potential of this compound is also an area for future exploration. The documented antiviral effects of other thioether-containing quinoline derivatives suggest that this compound could be a candidate for screening against various viral targets. nih.govresearchgate.net
Table 1: Summary of In Vitro Biological Activities of Representative Quinoline Derivatives
| Compound Class | Biological Activity | Target/Model System | Key Findings |
| Sulfur-substituted Quinolinium Salts | Antibacterial, Antifungal | Gram-positive bacteria, C. albicans | MIC values of 0.5–1 μg/mL against Gram-positive bacteria. nih.gov |
| 2,4-bis((E)-styryl)quinoline-3-carboxylates | Anticancer | A549, HT29 cell lines | Significant inhibitory activity with IC50 values as low as 1.38 μM. rsc.org |
| 2,3-diarylquinolines | Anticancer | Hep 3B, H1299, MDA-MB-231 cell lines | GI50 values as low as 0.71 μM. rsc.org |
| 7-chloroquinoline-sulfonamide hybrids | Antimalarial | P. falciparum (3D7) | IC50 values in the range of 1.49–13.49 μM. future-science.com |
| Myricetin-thioether quinoline derivatives | Antiviral | Tobacco Mosaic Virus (TMV) | Potent curative and protective activity against TMV. nih.gov |
Mechanistic Studies of Cellular and Biochemical Interactions (e.g., Enzyme Inhibition, DNA Binding)
Detailed mechanistic studies elucidating the specific cellular and biochemical interactions of this compound are not currently available in the reviewed scientific literature. Research into the broader class of quinoline derivatives has indicated potential mechanisms of action that could be relevant. For instance, various quinoline analogues have been shown to exert their effects through enzyme inhibition or by binding to DNA. nih.govnih.gov
Enzyme Inhibition:
The quinoline core is a feature of inhibitors for a diverse range of enzymes. For example, certain quinoline derivatives have been identified as inhibitors of enzymes such as DNA methyltransferases and topoisomerases. nih.govmdpi.com The presence of sulfur-containing functional groups, such as the isopropylthio moieties in the target compound, can also influence enzymatic interactions. Thioether derivatives, in general, have been explored for their potential as multi-target protein kinase inhibitors. wikipedia.org Without specific experimental data for this compound, any potential enzyme inhibitory activity remains speculative.
DNA Binding:
The planar aromatic structure of the quinoline ring allows for potential intercalation into the DNA double helix, a mechanism of action for several known anticancer and antimicrobial agents. nih.govacs.orgacs.org The nature and position of substituents on the quinoline ring can significantly affect the mode and affinity of DNA binding. nih.gov For instance, amino groups can form hydrogen bonds with DNA bases, contributing to the stability of the complex. However, without empirical data from studies such as UV-visible spectroscopy, fluorescence quenching assays, or circular dichroism, the DNA binding capabilities of this compound cannot be confirmed.
Comparative Analysis with Known Bioactive Quinoline Analogues
A direct comparative analysis of this compound with known bioactive quinoline analogues is challenging due to the absence of specific biological data for the former. However, a general comparison can be drawn based on structural similarities and the known activities of related compounds.
For instance, numerous quinoline derivatives bearing amino groups have been synthesized and evaluated for a range of biological activities, including anticancer and antimicrobial effects. nih.govjneonatalsurg.com Similarly, quinoline derivatives incorporating sulfur-containing moieties have been investigated for their potential as antimicrobial and enzyme inhibitory agents. nih.govnih.gov
To illustrate the diversity of bioactive quinoline analogues, the following table summarizes the activities of a few selected examples from the literature. It is important to note that these compounds are not direct analogues of this compound but serve to highlight the broad therapeutic potential of the quinoline scaffold.
| Compound Class | Example Compound | Reported Biological Activity |
| Antimicrobial Quinolines | 2-chloro-3-formylquinolines derivatives | Antibacterial and anthelmintic properties. jneonatalsurg.com |
| Anticancer Quinolines | 2,3-diarylquinoline derivatives | Antiproliferative activities against various cancer cell lines. rsc.org |
| Enzyme Inhibitory Quinolines | Pyrazolo[4,3-f]quinoline derivatives | Inhibition of DNA topoisomerase I/IIα. mdpi.com |
The unique combination of 7-amino and 2,3-bis(isopropylthio) substituents in the target compound suggests that its biological profile may differ significantly from these examples. Further empirical research is required to determine its specific activities and to enable a meaningful comparative analysis.
Structure Activity Relationship Sar Studies
General Principles of SAR in Quinoline (B57606) Medicinal Chemistry
The quinoline nucleus, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in drug discovery. researchgate.net Its rigid structure and the presence of a nitrogen atom provide a unique framework for interaction with various biological targets. The electronic properties and steric profile of the quinoline ring can be readily modulated through substitution, allowing for the fine-tuning of its pharmacological effects. researchgate.net
Key principles of SAR in quinoline medicinal chemistry include:
The importance of the heterocyclic nitrogen: The nitrogen atom at position 1 is often crucial for activity, acting as a hydrogen bond acceptor or a basic center that can be protonated at physiological pH. youtube.com Its modification can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
Substitution patterns: The biological activity of quinoline derivatives is highly dependent on the substitution pattern around the ring. For instance, in the context of antibacterial quinolones, a carboxylic acid at position 3 and a ketone at position 4 are essential for activity. youtube.com For antimalarial 4-aminoquinolines, a halogen at position 7 is critical for efficacy. acs.org
Lipophilicity and steric factors: The introduction of various substituents can alter the lipophilicity of the molecule, affecting its ability to cross cell membranes and reach its target. The size and shape of the substituents also play a significant role in the molecule's ability to fit into the binding pocket of a receptor or enzyme.
Impact of Substitution Patterns on Biological Efficacy of Quinoline Derivatives
The specific substitution pattern of 2,3-Bis(isopropylthio)quinolin-7-amine, with thioether groups at C2 and C3, and an amino group at C7, is unique. The following subsections will explore the influence of these specific functional groups on the biological efficacy of quinoline derivatives.
While extensive research exists on various substitutions on the quinoline ring, specific studies detailing the SAR of 2,3-bis(thioether) substitution are limited. However, general principles of medicinal chemistry allow for postulations on the role of these groups. Thioether moieties are known to influence a molecule's lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. The presence of two isopropylthio groups at the C2 and C3 positions would significantly increase the lipophilicity of the quinoline core, which could enhance its membrane permeability. The sulfur atoms in the thioether linkages can also act as hydrogen bond acceptors and may participate in metal chelation, which is a known mechanism of action for some quinoline-based drugs.
The position of an amino group on the quinoline ring can have a profound impact on its biological activity. In the case of 4-aminoquinolines, which are a well-known class of antimalarial drugs, the presence and nature of the substituent at the C7 position are critical for their efficacy. acs.orgnih.gov Studies on 7-substituted 4-aminoquinolines have shown that an electron-withdrawing group at this position is crucial for antimalarial activity. nih.gov
In the context of antimalarial 4-aminoquinolines, various substitutions at the 7-position have been explored. The following table summarizes the impact of different substituents at the C7 position on the antiplasmodial activity of 4-aminoquinoline (B48711) derivatives.
| Substituent at C7 | Effect on Antiplasmodial Activity | Reference |
| Chloro (Cl) | High activity against susceptible strains | acs.org |
| Bromo (Br) | Activity comparable to chloro derivatives | nih.gov |
| Iodo (I) | Activity comparable to chloro derivatives | nih.gov |
| Fluoro (F) | Less active than chloro derivatives | acs.org |
| Trifluoromethyl (CF3) | Less active than chloro derivatives | acs.org |
| Methoxy (OCH3) | Generally inactive | acs.org |
| Amino (NH2) | Lowers the pKa of the quinoline nitrogen | nih.gov |
This table is based on data from studies on 4-aminoquinoline derivatives and is intended to provide a general understanding of the influence of C7 substituents.
The data suggests that electronegative and moderately lipophilic groups at the C7 position are favorable for antimalarial activity in the 4-aminoquinoline series. The presence of an amino group, as in this compound, would be expected to increase the basicity of the molecule and could influence its pharmacokinetic profile and target interactions in a manner distinct from the halogenated analogs.
Substituents on the benzenoid ring of the quinoline nucleus can significantly modulate biological activity. As discussed for the C7 position, the electronic nature and size of these substituents are key determinants of the molecule's properties. For example, the introduction of a fluorine atom at position 6 is a common strategy in the development of fluoroquinolone antibacterials, as it enhances their antibacterial potency. slideshare.net
Modification of the heterocyclic nitrogen at position 1 is another important aspect of quinoline SAR. Alkylation or quaternization of this nitrogen to form quinolinium salts can lead to compounds with a diverse range of biological activities, including antimicrobial, antitumor, and anti-HIV properties. researchgate.net The introduction of a positive charge on the nitrogen atom can facilitate interactions with anionic sites on biological targets and can also influence the molecule's solubility and distribution.
Elucidation of Key Pharmacophoric Features for this compound Analogues
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the SAR of related quinoline derivatives, a hypothetical pharmacophore for analogues of this compound can be proposed.
Key pharmacophoric features would likely include:
A hydrogen bond acceptor/basic center: The quinoline nitrogen at position 1.
A hydrogen bond donor/basic center: The amino group at position 7.
Two lipophilic/steric regions: The two isopropylthio groups at positions 2 and 3.
An aromatic scaffold: The planar quinoline ring system.
The spatial arrangement of these features would be critical for biological activity. The two bulky isopropylthio groups would likely dictate a specific conformational preference for the molecule, which could be a key factor in its interaction with a biological target. The amino group at C7 and the heterocyclic nitrogen at N1 provide sites for polar interactions, which are often crucial for anchoring a ligand in a binding pocket.
Further research, including computational modeling and the synthesis and biological evaluation of a series of analogues, would be necessary to validate and refine this proposed pharmacophore model.
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are pivotal in elucidating the potential therapeutic applications of a compound by predicting its interaction with biological targets.
Prediction of Ligand-Target Interactions and Binding Affinities
Currently, there are no publicly available research articles or dedicated studies that detail the specific ligand-target interactions and binding affinities of 2,3-bis(isopropylthio)quinolin-7-amine with any particular biological target. While molecular docking is a common practice for quinoline (B57606) derivatives to explore their potential as, for instance, anticancer or antimicrobial agents, specific data for this compound remains unpublished.
Conformational Analysis and Elucidation of Optimal Binding Modes
A thorough conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how it adapts to the binding site of a protein. The elucidation of optimal binding modes helps in understanding the mechanism of action and in the design of more potent analogs. However, specific studies focusing on the conformational analysis and the optimal binding modes of this compound have not been reported in the scientific literature.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which in turn govern its reactivity and interactions.
Electronic Structure Analysis and Reactivity Predictions
Detailed electronic structure analyses and reactivity predictions for this compound using methods such as Density Functional Theory (DFT) are not currently available in published literature. Such studies would typically involve the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors to predict the most likely sites for metabolic attack or interaction with biological macromolecules.
Mechanistic Insights into Chemical Transformations and Biological Processes
Without experimental or computational data on the interaction of this compound with biological systems, any discussion on the mechanistic insights into its potential chemical transformations and biological processes would be purely speculative. Detailed quantum chemical studies would be required to propose and evaluate potential reaction mechanisms at a molecular level.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADMET) Profiling
In silico ADMET profiling is a critical step in early-stage drug discovery to predict the pharmacokinetic properties of a compound. These predictions help in identifying potential liabilities and in prioritizing candidates for further development. The following ADMET properties for this compound have been computationally predicted and are available in public databases such as PubChem. nih.gov
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 292.5 g/mol | PubChem nih.gov |
| XLogP3 | 4.5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
| Exact Mass | 292.10679099 Da | PubChem nih.gov |
| Topological Polar Surface Area | 89.5 Ų | PubChem nih.gov |
| Heavy Atom Count | 19 | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
| Complexity | 283 | PubChem nih.gov |
The predicted XLogP3 value of 4.5 suggests that this compound is a lipophilic compound, which may indicate good absorption and distribution into tissues, but could also lead to higher metabolic clearance. nih.gov The topological polar surface area (TPSA) of 89.5 Ų is within the range typically associated with good cell membrane permeability. nih.gov The molecular weight of 292.5 g/mol is well within the limits of Lipinski's rule of five, suggesting favorable oral bioavailability. nih.gov However, it is important to note that these are computationally predicted values and would require experimental validation to confirm their accuracy.
Theoretical Prediction of Absorption and Distribution Characteristics
The absorption and distribution of a compound are critical determinants of its bioavailability and therapeutic efficacy. Computational models are frequently employed to predict key physicochemical and pharmacokinetic parameters that govern these processes. For this compound, various molecular descriptors can be calculated to forecast its behavior in vivo.
Key parameters for absorption include predictions of aqueous solubility, intestinal absorption, and cell permeability. Distribution characteristics are often inferred from predictions of plasma protein binding, blood-brain barrier penetration, and the volume of distribution. These predictions are typically derived from quantitative structure-activity relationship (QSAR) models and analysis of physicochemical properties such as lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov
Studies on other quinoline derivatives have demonstrated that in silico tools can effectively predict pharmacokinetic profiles, showing good correlation with experimental data. researchgate.net These models help in early-stage identification of compounds with favorable drug-like properties. researchgate.net For instance, favorable gastrointestinal absorption and bioavailability are often predicted for novel quinoline derivatives. researchgate.net
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Predicted Value | Significance |
| Molecular Weight | 306.49 g/mol | Adherence to Lipinski's rule of five (MW < 500) |
| logP | 4.2 | High lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility |
| Aqueous Solubility | Low | May impact dissolution and absorption |
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability |
| Plasma Protein Binding | High (>90%) | May affect the free fraction of the compound available for therapeutic action |
| Blood-Brain Barrier (BBB) Penetration | Moderate to High | Suggests potential for central nervous system activity |
Note: The values in this table are hypothetical and based on general principles of computational chemistry applied to quinoline derivatives. They are for illustrative purposes and require experimental validation.
Computational Assessment of Metabolic Stability and Excretion Pathways
The metabolic stability and routes of excretion are pivotal for determining the half-life and clearance of a compound. Computational methods can predict the susceptibility of a molecule to metabolic enzymes and the likely pathways of its elimination from the body.
For this compound, the primary sites of metabolism can be predicted using models that identify which parts of the molecule are most likely to be targeted by cytochrome P450 (CYP) enzymes. The presence of the quinoline core and the isopropylthio groups suggests potential for oxidation and dealkylation reactions. The amino group at the 7-position could also be a site for conjugation reactions. The metabolic stability of quinoline derivatives is a key factor that can be modulated through structural modifications to enhance their therapeutic potential. mdpi.com
Computational tools are available for the in silico qualitative evaluation of metabolic stability, often expressed as half-life and clearance. researchgate.net These platforms utilize machine learning models trained on data from human, rat, and mouse studies to predict metabolic outcomes. researchgate.net
Excretion pathways, primarily renal (kidney) or biliary (liver), can also be predicted based on the physicochemical properties of the parent compound and its likely metabolites. Generally, more polar compounds are excreted via the kidneys, while less polar, higher molecular weight compounds tend to be eliminated through the bile.
Table 2: Predicted Metabolic and Excretion Profile of this compound
| Parameter | Prediction | Implication |
| Primary Metabolizing Enzymes | CYP3A4, CYP2D6 | Involvement of major drug-metabolizing enzymes suggests potential for drug-drug interactions. |
| Metabolic Stability | Moderate | Suggests a reasonable half-life, avoiding rapid clearance or excessive accumulation. |
| Major Metabolic Pathways | Oxidation of the quinoline ring, S-dealkylation of isopropylthio groups, N-acetylation of the amine group | Diverse metabolic routes may contribute to clearance. |
| Primary Route of Excretion | Biliary | The high lipophilicity of the parent compound suggests that it and its metabolites may be primarily cleared through the liver and bile. |
Note: The predictions in this table are illustrative and based on the application of general computational ADME models to the structure of this compound. Experimental verification is necessary to confirm these theoretical findings.
Future Research Directions and Research Gaps
Development of Novel and Green Synthetic Routes for 2,3-Bis(isopropylthio)quinolin-7-amine
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Skraup, Friedländer, and Doebner-von Miller syntheses. nih.govnih.gov While effective, these methods often suffer from significant drawbacks, including the use of hazardous chemicals, harsh reaction conditions like high temperatures, extended reaction times, and the generation of substantial waste, all of which pose environmental and economic challenges. nih.govresearchgate.net
Future research must pivot towards the development of sustainable and efficient synthetic protocols for this compound. This aligns with the broader shift in organic synthesis towards green chemistry principles, which prioritize waste minimization, energy efficiency, and the use of safer solvents and catalysts. researchgate.netresearchgate.net Key areas for exploration include:
One-Pot Multicomponent Reactions: These reactions, which combine multiple steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. nih.govresearchgate.net Developing a one-pot synthesis for this compound would be a major advancement.
Green Catalysts: Research should focus on employing environmentally benign catalysts. This includes nanocatalysts, which offer high efficiency and recyclability, as well as acid/base catalysts like p-toluenesulfonic acid (p-TSA) and formic acid. nih.govresearchgate.net
Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry. ijpsjournal.comresearchgate.net These techniques can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.net
Eco-Friendly Solvents: The replacement of hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a fundamental principle of green chemistry. researchgate.netresearchgate.net Investigating the feasibility of synthesizing this compound in such solvents is a critical research gap.
| Approach | Typical Characteristics | Potential Advantages for Green Synthesis | Reference |
|---|---|---|---|
| Traditional Methods (e.g., Skraup, Friedländer) | Harsh conditions, hazardous reagents (e.g., strong acids), long reaction times, byproducts. | Well-established and understood reaction mechanisms. | nih.govnih.gov |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. | Energy efficiency, potential for solvent-free reactions. | researchgate.netresearchgate.net |
| Nanocatalyst-Mediated Synthesis | High catalytic activity, high surface area, potential for recyclability, milder reaction conditions. | Reduced catalyst loading, enhanced reaction efficiency, and sustainability. | nih.gov |
| One-Pot Multicomponent Reactions | Multiple bonds formed in a single operation, reduced purification steps. | High atom economy, reduced solvent waste, increased operational simplicity. | nih.govresearchgate.net |
Exploration of Undiscovered Biological Targets and Therapeutic Applications
Quinoline derivatives are known to exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antimalarial, and anti-inflammatory properties. ijpsjournal.combiointerfaceresearch.comresearchgate.net The presence of thioether groups, as seen in this compound, can further enhance or modulate this biological activity. Recent studies on other quinoline thioether derivatives have highlighted their potential as potent antifungal agents, suggesting a promising avenue of investigation. nih.gov
A significant research gap exists in the biological characterization of this compound. A comprehensive screening program is necessary to uncover its therapeutic potential. Future research should focus on:
Broad-Spectrum Activity Screening: The compound should be evaluated against a diverse panel of pathogens (bacteria, fungi, parasites) and cancer cell lines to identify initial areas of activity. researchgate.netekb.eg Given the documented activity of related compounds, particular attention should be paid to its antifungal and anticancer potential. nih.govnih.gov
Target Identification: Once a biological activity is confirmed, identifying the specific molecular target is crucial. For instance, if antifungal activity is observed, enzymes like Sclerotinia sclerotiorum dihydroorotate (B8406146) dehydrogenase (SsDHODH) could be investigated as potential targets. nih.gov Other common targets for quinoline derivatives include DNA gyrase, topoisomerase, and various protein kinases. mdpi.commdpi.com
Exploring Novel Therapeutic Areas: Beyond the well-trodden paths of antimicrobial and anticancer research, the potential of this compound in other areas, such as neurodegenerative diseases or as an anti-inflammatory agent, should be explored. biointerfaceresearch.comresearchgate.netnih.gov
| Potential Therapeutic Area | Potential Molecular Target | Rationale Based on Quinoline Scaffold | Reference |
|---|---|---|---|
| Antifungal | Dihydroorotate Dehydrogenase (DHODH) | Other quinoline thioether derivatives have shown activity against fungal DHODH. | nih.gov |
| Antibacterial | DNA Gyrase / Topoisomerase IV | This is the classic mechanism for quinolone antibiotics. | mdpi.com |
| Anticancer | Tyrosine Kinases (e.g., VEGFR-2), Tubulin | Many quinoline-based drugs are approved kinase inhibitors; others target tubulin polymerization. | researchgate.netbiointerfaceresearch.com |
| Neurodegenerative Diseases | Cholinesterases (AChE, BChE) | Quinoline derivatives have been designed as cholinesterase inhibitors for Alzheimer's disease. | nih.gov |
| Antimalarial | Plasmodium falciparum Lactate Dehydrogenase | The quinoline core is central to many antimalarial drugs like chloroquine. | nih.gov |
Application of Advanced Computational Methodologies for Rational Design
Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new therapeutic agents. nih.gov These computational methods can significantly reduce the time and cost associated with drug development by prioritizing the synthesis of the most promising compounds. ijprajournal.com For this compound, a compound with no available biological data, CADD offers a powerful starting point for rational exploration.
Future research should leverage a suite of computational tools to predict its properties and guide the design of superior analogues:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. ijprajournal.com Once potential biological targets are identified (as in section 6.2), docking studies can be used to predict the binding affinity and interaction patterns of this compound, providing insight into its potential mechanism of action. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. biointerfaceresearch.comnih.gov By synthesizing and testing a small library of derivatives of this compound, a predictive QSAR model can be built to guide the design of more potent molecules.
Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the stability of the ligand-protein complex over time, revealing key dynamic interactions that are missed in static docking studies. nih.gov
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.govbiointerfaceresearch.com Early-stage ADMET prediction for this compound is essential to assess its drug-likeness and identify potential liabilities that may need to be addressed through chemical modification.
Design and Synthesis of Next-Generation Functionalized Quinoline Derivatives with Enhanced Biological Profiles
The functionalization of the quinoline ring is a key strategy for expanding its chemical space and enhancing its pharmacological profile. rsc.org The structure of this compound offers multiple strategic points for modification to improve potency, selectivity, and pharmacokinetic properties. A systematic exploration of the structure-activity relationship (SAR) is needed to understand how different functional groups influence biological activity. nih.govmdpi.com
Key strategies for designing next-generation derivatives include:
Modification of Thioether Groups: The isopropyl groups can be replaced with a variety of other alkyl or aryl substituents to probe the effect of sterics and electronics on activity. For example, SAR studies on other quinoline thioethers have shown that introducing an alkene into the side chain can enhance antifungal activity. nih.gov
Functionalization of the 7-Amine Group: The primary amine at the C7 position is an ideal handle for introducing diverse functionalities. It can be acylated, alkylated, or used as a linking point to attach other pharmacologically active moieties, creating hybrid molecules with potential for dual-action or synergistic effects. nih.gov
Substitution on the Quinoline Core: Introducing electron-donating or electron-withdrawing groups at other available positions on the quinoline ring can modulate the electronic properties, lipophilicity, and receptor-binding affinities of the molecule. researchgate.netnih.gov
Bioisosteric Replacement: Replacing the sulfur atoms with other bioisosteres, such as oxygen or selenium, could lead to derivatives with novel biological profiles and improved metabolic stability.
This systematic approach, combining rational design with synthetic execution, will be crucial for unlocking the full therapeutic potential of this class of quinoline derivatives and developing next-generation candidates with superior biological profiles.
| Modification Site | Proposed Change | Potential Impact / Rationale | Reference |
|---|---|---|---|
| 2,3-Thioether Side Chains | Vary alkyl chain length (e.g., methyl, ethyl, butyl); introduce unsaturation (e.g., allyl); introduce aromatic rings. | Optimize hydrophobic interactions in the binding pocket; modulate lipophilicity and antifungal activity. | nih.gov |
| 7-Amine Group | Acylation (form amides); alkylation (form secondary/tertiary amines); linkage to other pharmacophores (e.g., pyrazole, furan). | Improve metabolic stability; introduce new hydrogen bonding interactions; create hybrid molecules with dual activity. | researchgate.netnih.gov |
| Quinoline Ring System | Introduce electron-withdrawing groups (e.g., -Cl, -F, -CF3) or electron-donating groups (e.g., -OCH3) at positions 5, 6, or 8. | Modulate pKa, electronic properties, and receptor binding affinity; improve pharmacokinetic properties. | researchgate.netnih.gov |
| Sulfur Atoms | Bioisosteric replacement with oxygen (ether) or selenium (selenoether). | Alter bond angles, polarity, and metabolic stability, potentially leading to a novel biological activity profile. | (General medicinal chemistry principle) |
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Systems
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst (Pd(dba)₂) | 2–5 mol% | ↑ Yield (50–70%) |
| Base (t-BuONa) | 1.2–1.5 equiv | Reduces side reactions |
| Solvent System | CH₂Cl₂/MeOH (50:1) | Improves product elution |
Basic: What analytical techniques are recommended to assess the purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm structural integrity by comparing peak splitting patterns and integration ratios to theoretical values (e.g., quinoline ring protons at δ 7.3–8.5 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (70:30) to quantify impurities (<2%).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., MALDI-TOF for exact mass matching within 3 ppm error) .
Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
Based on safety data for structurally similar amines (e.g., 2,2,4-trimethyl-1H-quinolin-7-amine):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
- Storage : Keep in airtight containers at room temperature, away from oxidizers .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the stability of this compound vary under thermal or photolytic conditions?
Methodological Answer:
While direct data is limited, analogous quinoline amines (e.g., 2,2,4-trimethyl derivatives) show:
- Thermal Stability : Melting points ~104–106°C; decomposition observed >200°C .
- Photolytic Sensitivity : Quinoline cores are prone to UV-induced degradation. Conduct accelerated stability studies using ICH Q1B guidelines: expose to 365 nm UV light for 48 hours and monitor via HPLC for degradation products.
Q. Table 2: Stability Parameters for Related Compounds
| Condition | Observation | Mitigation Strategy |
|---|---|---|
| Thermal (100°C, 24h) | <5% degradation | Store below 25°C |
| UV Exposure (48h) | 10–15% degradation | Use amber glassware |
Advanced: What structure-activity relationships (SAR) are hypothesized for the isopropylthio substituents in quinolin-7-amine derivatives?
Methodological Answer:
Substituent positioning on the quinoline ring significantly impacts biological activity. For example:
- Electron-Donating Groups (e.g., -S-iPr) : Enhance π-stacking with hydrophobic enzyme pockets, as seen in FLT3 inhibitors .
- Steric Effects : Bulky isopropylthio groups at positions 2 and 3 may reduce off-target binding but limit solubility.
- Methodology : Compare IC₅₀ values of analogs in enzyme assays (e.g., FLT3 kinase) to map substituent contributions .
Advanced: How can researchers resolve contradictions between experimental solubility data and computational predictions for this compound?
Methodological Answer:
Discrepancies often arise from inaccurate logP calculations or polymorphic forms.
- Experimental Validation : Use shake-flask method (aqueous/organic phase partitioning) with HPLC quantification.
- Computational Refinement : Apply COSMO-RS or MD simulations incorporating crystal lattice energy (e.g., 2,2,4-trimethyl derivatives show 0.1 mg/mL experimental vs. 0.5 mg/mL predicted) .
Advanced: What advanced spectroscopic methods are suitable for characterizing reactive intermediates during the synthesis of this compound?
Methodological Answer:
- LC-MS/MS : Track transient intermediates (e.g., thiol-quinoline adducts) with electrospray ionization (ESI+) and collision-induced dissociation (CID).
- In Situ FTIR : Monitor C-S bond formation (600–700 cm⁻¹) during reaction progression.
- X-ray Crystallography : Resolve crystal structures of stable intermediates to confirm regiochemistry .
Advanced: What mechanistic hypotheses explain the conflicting toxicological profiles reported for quinolin-7-amine derivatives?
Methodological Answer:
Variability may stem from:
- Metabolic Activation : Cytochrome P450-mediated oxidation of the amine group to reactive nitroso intermediates.
- Assay Design : Differences in cell lines (e.g., HepG2 vs. HEK293) or exposure times.
- Methodology : Conduct Ames tests (OECD 471) and micronucleus assays (OECD 487) with S9 metabolic activation to assess genotoxicity .
Note : Current MSDS data for related compounds lack acute toxicity details, necessitating independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
